molecular formula C14H10Cl2N4 B8043895 3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile

3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile

Cat. No.: B8043895
M. Wt: 305.2 g/mol
InChI Key: PDPBWNFUFYIVIP-UHFFFAOYSA-N
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Description

3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is a complex organic compound belonging to the quinoline and pyrazole families. This compound features a quinoline ring fused with a pyrazole ring, and it has chlorine and methyl groups as substituents. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as quinoline derivatives and chloro-substituted pyrazoles.

  • Substitution Reactions: : Substitution reactions are used to introduce chlorine and methyl groups at specific positions on the quinoline and pyrazole rings.

  • Cyclization Reactions: : Cyclization reactions help to form the fused quinoline-pyrazole structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can reduce the chlorine atoms or other functional groups present in the compound.

  • Substitution: : Substitution reactions can replace chlorine or other substituents with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular components.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: : It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is unique due to its specific structural features. Similar compounds include other quinoline and pyrazole derivatives, such as:

  • Quinoline: : A basic nitrogen-containing heterocyclic aromatic organic compound.

  • Pyrazole: : A five-membered ring containing two nitrogen atoms.

  • Chloro-substituted quinolines: : Quinoline derivatives with chlorine atoms at various positions.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

3-(4,8-dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-8-11-12(16)9-4-2-5-10(15)13(9)18-14(11)20(19-8)7-3-6-17/h2,4-5H,3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBWNFUFYIVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C=CC=C3Cl)C(=C12)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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